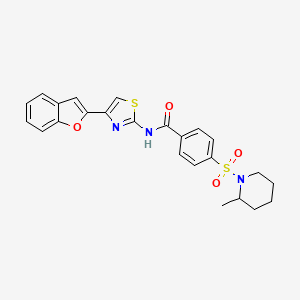![molecular formula C25H19N3O8 B2507428 4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate CAS No. 522657-76-7](/img/structure/B2507428.png)
4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate," is a complex molecule that may be related to various fields of organic chemistry, including the synthesis of hydroxamic acids, ureas, and other heterocyclic compounds. The papers provided offer insights into the synthesis and characterization of related compounds, which can help in understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves several key reactions. For instance, the Lossen rearrangement is a notable reaction used to synthesize hydroxamic acids and ureas from carboxylic acids, as demonstrated in the first paper . This method is particularly advantageous due to its good yields, lack of racemization, and compatibility with various protecting groups. The environmentally friendly aspect of this synthesis is also highlighted by the recyclability of byproducts . Another paper describes the synthesis of enamino keto form compounds and their subsequent cyclization to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, the synthesis and characterization of 2-hydroxycarbazole involved NMR spectroscopy to confirm the structure of the synthetic compound . Single crystal X-ray analysis has been used to determine the crystal structures of mesogens, which can provide valuable information about molecular conformations and intermolecular interactions .
Chemical Reactions Analysis
The papers discuss several chemical reactions that could be relevant to the compound of interest. Cyclisation reactions, such as those leading to the formation of 2-phenylbenzimidazoles from photolysed 1-aryl-5-phenyltetrazoles, are of particular interest . The Perkin cyclization is another reaction that has been explored, leading to the synthesis of compounds like 2-alkyl-7-methoxy-5-nitrobenzo[b]furans . These reactions highlight the reactivity of certain functional groups and the potential pathways for synthesizing structurally complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the phases they exhibit. For instance, the mesogens studied in one paper display a phase sequence of crystal–nematic–isotropic or smectic A phase in addition to the nematic phase, which suggests liquid crystalline properties . These properties are influenced by the molecular structure, such as the presence of alkoxy and cyano groups and their arrangement within the molecule.
Aplicaciones Científicas De Investigación
Chemical Design and Synthesis
A study focusing on the design and synthesis of nonpeptidic farnesyltransferase inhibitors revealed the use of a sterically restricted terphenyl scaffold to mimic the hydrophobic side chains of a tetrapeptide substrate of protein farnesyltransferase. This research highlights the potential of structurally complex molecules, similar to 4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate, in the development of potent enzyme inhibitors with applications in treating diseases related to protein prenylation processes (Ohkanda et al., 2002).
Cytotoxic Activity
Research into the synthesis of carbazole derivatives, such as 5,6‐Dimethyl‐9‐methoxy‐1‐phenyl‐6H‐pyrido[4,3‐b]carbazoles, has demonstrated their cytotoxic activity against cancer cell lines, indicating potential for these compounds in anticancer therapies. This suggests that molecules with complex structures like this compound could be explored for their anticancer properties (Jasztold-Howorko et al., 2005).
Liquid Crystal Research
The exploration of hydrogen bonding and design of twist-bend nematogens involves the study of complex molecular interactions and structural design for the development of new liquid crystal materials. Such research provides insights into how specific molecular designs, akin to this compound, can lead to novel liquid crystalline phases with potential applications in advanced display technologies (Walker et al., 2020).
Solubility and Molecular Interaction Studies
Investigations into the solubility of organic compounds in solvents like 2-methoxyethanol provide fundamental understanding of molecular interactions and solvation mechanisms. Such studies are crucial for the development of pharmaceutical formulations and chemical synthesis processes, highlighting the importance of understanding the solubility and interaction properties of complex compounds like this compound (Hart et al., 2015).
Propiedades
IUPAC Name |
[4-[2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O8/c1-34-19-7-4-16(5-8-19)25(31)36-22-10-3-15(12-23(22)35-2)11-17(14-26)24(30)27-20-9-6-18(28(32)33)13-21(20)29/h3-13,29H,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRMNZNBZLPKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B2507345.png)
![(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2507347.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)


![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)
![2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2507356.png)
![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide](/img/structure/B2507357.png)
![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)

![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)
![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)
![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)
